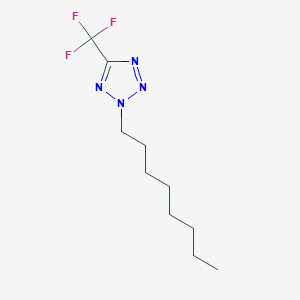

2-Octyl-5-(trifluoromethyl)-2h-tetrazole

Description

Significance of Tetrazole Scaffolds in Medicinal and Material Chemistry

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is a prominent pharmacophore in medicinal chemistry. hilarispublisher.comnih.gov Its unique electronic and steric properties allow it to serve as a bioisostere for the carboxylic acid group, a common functional group in many biologically active compounds. hilarispublisher.comhilarispublisher.com This substitution can lead to improved metabolic stability, enhanced lipophilicity, and better bioavailability of drug candidates. hilarispublisher.comhilarispublisher.com Consequently, tetrazole-containing compounds have found applications in a wide range of therapeutic areas, including as antibacterial, antifungal, anticancer, analgesic, and anti-inflammatory agents. hilarispublisher.comnih.gov

In the realm of material science, the high nitrogen content of the tetrazole ring contributes to a high enthalpy of formation, making tetrazole derivatives valuable as energetic materials. They are explored for use in propellants and explosives. Furthermore, the coordination properties of the nitrogen atoms in the tetrazole ring allow for the formation of metal-organic frameworks (MOFs) with potential applications in gas storage and catalysis.

The Role and Impact of Trifluoromethyl Groups in Chemical Design

The trifluoromethyl (CF3) group is a key functional group in modern chemical design, particularly in the pharmaceutical and agrochemical industries. mdpi.comhovione.com Its introduction into a molecule can profoundly alter its physical and biological properties. mdpi.com The high electronegativity of the fluorine atoms makes the CF3 group a strong electron-withdrawing group, which can influence the acidity or basicity of nearby functional groups and modulate the electronic properties of aromatic systems.

From a physicochemical standpoint, the trifluoromethyl group is known to increase a molecule's lipophilicity, which can enhance its ability to cross biological membranes. mdpi.com Furthermore, the C-F bond is exceptionally strong, rendering the CF3 group highly resistant to metabolic degradation. mdpi.com This metabolic stability can lead to a longer biological half-life for drug candidates. The steric bulk of the trifluoromethyl group can also play a crucial role in dictating the conformation of a molecule and its binding affinity to biological targets. mdpi.com

Historical Context and Evolution of Research on 2-Octyl-5-(trifluoromethyl)-2H-tetrazole

While specific research on this compound is not extensively documented in publicly available literature, the historical context can be inferred from research on closely related compounds. A key historical data point is a 1964 patent detailing the synthesis of the isomeric compound, 1-Octyl-5-trifluoromethyltetrazole. This patent describes a process involving the thermal cycloaddition of octyl azide (B81097) and trifluoroacetonitrile (B1584977). This early work highlights the long-standing interest in combining alkyl chains with the trifluoromethyltetrazole core.

The evolution of research in this area has been driven by the development of more sophisticated and regioselective synthetic methods for producing disubstituted tetrazoles. researchgate.netacs.orgrsc.org Early methods often resulted in mixtures of 1,5- and 2,5-disubstituted isomers, necessitating challenging purification steps. More recent synthetic strategies, however, offer greater control over the regiochemical outcome, enabling the specific synthesis of the 2,5-disubstituted pattern present in this compound. jst.go.jporganic-chemistry.org These advancements have paved the way for a more systematic exploration of the structure-activity relationships of this class of compounds.

Current Research Landscape and Identified Knowledge Gaps for this compound

The current research landscape for this compound is characterized by a significant knowledge gap. There is a notable absence of dedicated studies on its synthesis, characterization, and application in the scientific literature. This suggests that the compound may be a novel chemical entity or a subject of proprietary research that has not been publicly disclosed.

The primary knowledge gaps include:

Validated Synthetic Routes: While general methods for the synthesis of 2,5-disubstituted tetrazoles exist, a specific, optimized, and validated synthetic protocol for this compound has not been reported.

Physicochemical Properties: Detailed experimental data on its melting point, boiling point, solubility, and spectroscopic characteristics are not available.

Biological Activity: There are no published studies on the biological or pharmacological effects of this compound.

Material Properties: Its potential applications in material science, for instance as an energetic material or a component of liquid crystals, remain unexplored.

The lack of information on this compound presents an opportunity for future research to fill these gaps and to explore the potential of this molecule in various scientific domains. The unique combination of its structural features warrants further investigation to unlock its potential applications.

Interactive Data Table: Properties of Related Compounds

| Compound | CAS Number | Molecular Formula | Reported Synthesis Method | Potential Application Area |

|---|---|---|---|---|

| 1-Octyl-5-trifluoromethyltetrazole | Not available | C10H17F3N4 | Thermal cycloaddition of octyl azide and trifluoroacetonitrile | Energetic materials, Chemical intermediate |

| 5-(Trifluoromethyl)-2H-tetrazole | 1702-15-4 | C2HF3N4 | Cycloaddition of sodium azide with trifluoroacetonitrile | Pharmaceutical intermediate, Ligand in coordination chemistry |

| 2-Adamantyl-5-[2-chloro-4-(trifluoromethyl)-phenyl]-2H-tetrazole | Not available | C18H17ClF3N4 | Alkylation of 5-aryltetrazole with adamantan-1-ol | Antiviral research |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1893-98-7 |

|---|---|

Molecular Formula |

C10H17F3N4 |

Molecular Weight |

250.26 g/mol |

IUPAC Name |

2-octyl-5-(trifluoromethyl)tetrazole |

InChI |

InChI=1S/C10H17F3N4/c1-2-3-4-5-6-7-8-17-15-9(14-16-17)10(11,12)13/h2-8H2,1H3 |

InChI Key |

CUPIBMRGLRRYDY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCN1N=C(N=N1)C(F)(F)F |

Origin of Product |

United States |

Synthesis Methodologies for 2 Octyl 5 Trifluoromethyl 2h Tetrazole and Its Derivatives

Classical Synthetic Routes to 2-Octyl-5-(trifluoromethyl)-2H-tetrazole

Classical synthetic strategies for this compound typically follow a multi-step sequence. This approach first involves the synthesis of the core heterocyclic structure, 5-(trifluoromethyl)-1H-tetrazole, which then undergoes alkylation.

The primary multi-step approach for the synthesis of this compound begins with the formation of 5-(trifluoromethyl)-1H-tetrazole. This precursor is commonly synthesized via a [3+2] cycloaddition reaction between a trifluoroacetonitrile (B1584977) and an azide (B81097) source, such as sodium azide. This reaction is a well-established method for the formation of 5-substituted tetrazoles.

Once the 5-(trifluoromethyl)-1H-tetrazole precursor is obtained, the subsequent step is the N-alkylation to introduce the octyl group. The alkylation of 5-substituted tetrazoles is known to often yield a mixture of two regioisomers: the 1,5-disubstituted and the 2,5-disubstituted tetrazoles. The reaction of 5-(trifluoromethyl)-1H-tetrazole with an octylating agent, such as 1-octyl bromide or 1-iodooctane, in the presence of a base, leads to the formation of both 1-octyl-5-(trifluoromethyl)-1H-tetrazole and the desired this compound. The separation of these isomers can be a significant challenge in the purification process.

The key to a successful classical synthesis of this compound lies in the optimization of the alkylation reaction to maximize the yield and regioselectivity for the N-2 isomer. Several factors are known to influence the ratio of N-1 to N-2 alkylation products in tetrazole synthesis.

The choice of solvent plays a crucial role. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and acetone (B3395972) are commonly employed. The solvent can influence the solubility of the tetrazole salt and the transition state energies of the N-1 and N-2 alkylation pathways.

The nature of the base used to deprotonate the 5-(trifluoromethyl)-1H-tetrazole is another critical parameter. Common bases include alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) and hydroxides. The counter-ion of the resulting tetrazolate salt can affect the nucleophilicity of the different nitrogen atoms in the tetrazole ring.

Reaction temperature and time are also optimized to control the product distribution. In some cases, thermodynamic control, achieved at higher temperatures, may favor one isomer over the other. Conversely, kinetic control at lower temperatures might favor the alternative isomer. The steric hindrance of the alkylating agent can also influence the regioselectivity, with bulkier alkyl groups sometimes favoring alkylation at the less sterically hindered N-2 position.

Table 1: Illustrative Optimization of N-Alkylation of 5-(trifluoromethyl)-1H-tetrazole with 1-Octyl Bromide

| Entry | Solvent | Base | Temperature (°C) | Time (h) | N-2:N-1 Isomer Ratio (Hypothetical) |

| 1 | DMF | K₂CO₃ | 25 | 24 | 1.5 : 1 |

| 2 | Acetonitrile | K₂CO₃ | 80 | 12 | 2 : 1 |

| 3 | Acetone | Cs₂CO₃ | 50 | 18 | 2.5 : 1 |

| 4 | THF | NaH | 0 to 25 | 12 | 1 : 1.2 |

This table presents hypothetical data based on general principles of tetrazole alkylation to illustrate the effects of varying reaction conditions.

Modern and Sustainable Synthesis Strategies

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies in organic chemistry. These modern approaches are also applicable to the synthesis of this compound, aiming to improve reaction efficiency, reduce waste, and enhance safety.

Green chemistry principles can be applied to the synthesis of this compound in several ways. One approach is the use of more environmentally benign solvents. For instance, the use of water or solvent-free conditions for the [3+2] cycloaddition step to form the tetrazole ring has been explored for other tetrazole syntheses. acs.org For the alkylation step, the replacement of volatile organic solvents with greener alternatives like ionic liquids or deep eutectic solvents could be investigated.

Another green aspect is the improvement of atom economy. One-pot synthesis, where the formation of the 5-(trifluoromethyl)-1H-tetrazole is immediately followed by in-situ alkylation without the isolation of the intermediate, can reduce the number of reaction steps, solvent usage, and waste generation. mdpi.com

The use of catalysts can significantly enhance the efficiency and selectivity of the synthesis. For the initial cycloaddition reaction, various metal catalysts, such as zinc, copper, and zirconium compounds, have been shown to promote the formation of 5-substituted tetrazoles under milder conditions and with higher yields. researchgate.net

In the context of the N-alkylation step, catalytic methods are being developed to control the regioselectivity. While not extensively reported for 5-(trifluoromethyl)tetrazole specifically, research on other tetrazoles has shown that certain metal complexes can direct the alkylation towards the N-2 position. mdpi.com The use of phase-transfer catalysts can also facilitate the reaction between the aqueous tetrazolate salt and the organic alkylating agent, potentially improving reaction rates and yields.

Table 2: Comparison of Catalytic Systems for Tetrazole Synthesis (Illustrative)

| Catalyst | Reaction | Solvent | Temperature (°C) | Yield (%) (Hypothetical) |

| None | Cycloaddition | DMF | 120 | 75 |

| ZnCl₂ | Cycloaddition | Water | 100 | 90 |

| Cu₂O | N-Arylation | DMSO | 100 | 85 (N-2) |

| [Rh(cod)Cl]₂ | N-Alkylation | Toluene | 110 | 80 (N-2) |

This table provides a hypothetical comparison of different catalytic systems based on literature for similar tetrazole syntheses.

Flow chemistry offers several advantages for the synthesis of tetrazoles, particularly in terms of safety, scalability, and process control. The use of sodium azide in the initial cycloaddition step poses a potential explosion risk in large-scale batch reactions. In a continuous flow reactor, the reaction volume is small at any given time, significantly mitigating this risk.

A flow chemistry setup could be designed for the multi-step synthesis of this compound. In the first stage, trifluoroacetonitrile and an azide source could be pumped through a heated reactor coil to form the 5-(trifluoromethyl)-1H-tetrazole. The output from this reactor could then be mixed with a stream containing the octylating agent and a base in a second reactor module to perform the alkylation. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system allows for fine-tuning of the reaction conditions to optimize the yield and regioselectivity of the desired N-2 isomer. In-line purification techniques could also be integrated into the flow process to isolate the final product. nih.gov

Stereoselective Synthesis and Chiral Resolution Techniques

While this compound itself is not chiral, the introduction of a substituent on the octyl chain can create a stereocenter, leading to enantiomeric forms. The biological activity of such chiral derivatives can be highly dependent on their stereochemistry. Consequently, methods for stereoselective synthesis and the resolution of chiral mixtures are of paramount importance.

Asymmetric synthesis aims to directly produce a single enantiomer, often employing chiral catalysts or auxiliaries. For instance, an asymmetric variant of the Neber reaction has been utilized in the synthesis of chiral 2-(tetrazol-5-yl)-2H-azirines, which are precursors to chiral tetrazole derivatives. researchgate.net This approach could potentially be adapted to introduce a chiral center on the octyl moiety during its attachment to the tetrazole ring.

In cases where a racemic mixture is synthesized, chiral resolution techniques are employed to separate the enantiomers. These methods include:

Diastereomeric Salt Formation: This classical method involves reacting the racemic tetrazole derivative (if it contains an acidic or basic handle) with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.

Chiral Chromatography: High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers.

Enzymatic Resolution: Enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the product.

The choice of method depends on the specific properties of the chiral derivative and the scale of the separation required.

Derivatization Strategies for Structural Modification of this compound

Derivatization of the parent compound is crucial for exploring structure-activity relationships (SAR) and optimizing its properties for various applications. Strategies for modification can be directed at the octyl moiety, the tetrazole ring, or through the introduction of new substituents.

Functionalization at the Octyl Moiety

The octyl chain provides a scaffold for introducing a variety of functional groups. One of the most direct approaches is the C-H functionalization of the alkyl chain. Recent advances in catalysis have enabled the direct activation of otherwise inert C-H bonds.

Electrochemical methods have been reported for the C-H alkylation of N-heterocycles, which could be applied to the octyl group of this compound. researchgate.netkaust.edu.sa This would allow for the introduction of further alkyl or other functional groups along the chain. Additionally, photoredox catalysis has been employed for the alkylation of heteroarenes using alcohols as alkylating agents, offering another avenue for modifying the octyl chain. nih.gov

A hypothetical reaction scheme for the functionalization of the octyl moiety is presented below:

| Starting Material | Reagent | Catalyst | Product |

| This compound | Alkyl Halide | Electrochemical | 2-(Functionalized octyl)-5-(trifluoromethyl)-2H-tetrazole |

| This compound | Alcohol | Photoredox Catalyst | 2-(Functionalized octyl)-5-(trifluoromethyl)-2H-tetrazole |

Transformations Involving the Tetrazole Ring System

The tetrazole ring itself can undergo various transformations, although its high stability can make this challenging. Photochemical reactions of tetrazole derivatives are known to induce ring cleavage, which can lead to a diversity of photoproducts. beilstein-archives.org This could be a strategy for converting the tetrazole into other heterocyclic systems.

Furthermore, ring expansion and opening reactions have been reported for other heterocyclic systems, and similar strategies could be explored for tetrazoles. For instance, the reaction of epoxy ene-amides has been shown to lead to tetrazole scaffolds under certain conditions. rsc.org While not a direct transformation of a pre-existing tetrazole, it highlights the potential for interconversion between different heterocyclic systems.

Introduction of Diverse Substituents for Library Generation

The generation of a library of structurally diverse analogs of this compound is essential for high-throughput screening in drug discovery and materials science. Multicomponent reactions (MCRs) are particularly well-suited for this purpose as they allow for the rapid assembly of complex molecules from simple starting materials in a single step. benthamdirect.comnih.gov

The Ugi and Passerini reactions are powerful MCRs that have been successfully employed in the synthesis of tetrazole libraries. beilstein-archives.orgbeilstein-journals.orgbeilstein-journals.orgacs.org For example, a library-to-library approach using the Ugi reaction has been developed to create α-aminomethyl tetrazoles with four points of diversity. acs.org By using a derivative of 5-(trifluoromethyl)tetrazole as a starting component in an MCR, a wide array of substituents could be introduced at various positions.

A representative scheme for generating a library of tetrazole derivatives using an MCR is shown below:

| Component 1 | Component 2 | Component 3 | Component 4 | Reaction Type | Product Library |

| Aldehyde/Ketone | Amine | Isocyanide | Azide Source | Ugi-tetrazole | Diversely substituted tetrazoles |

| Aldehyde/Ketone | Carboxylic Acid | Isocyanide | Azide Source | Passerini-tetrazole | Diversely substituted tetrazoles |

This approach allows for the systematic variation of the substituents around the tetrazole core, facilitating the exploration of a large chemical space.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Studies

NMR spectroscopy would be the cornerstone for the structural analysis of 2-Octyl-5-(trifluoromethyl)-2H-tetrazole in solution.

One-dimensional ¹H and ¹³C NMR would provide initial information on the chemical environment of the protons and carbons in the octyl chain and the trifluoromethyl group, as well as the tetrazole ring. However, multi-dimensional NMR techniques would be indispensable for unambiguous assignments and for probing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the octyl chain, allowing for the assignment of adjacent methylene (B1212753) groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique would establish direct one-bond correlations between protons and the carbons they are attached to, confirming the assignments of the octyl chain's CH₂ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment would be critical in connecting the different fragments of the molecule. Key correlations would be expected between the protons of the first methylene group of the octyl chain and the carbons of the tetrazole ring, definitively establishing the N-alkylation position.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below. Actual experimental values would be required for a definitive analysis.

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C5 | - | ~150-160 (q) |

| CF₃ | - | ~120-130 (q) |

| N-CH₂ | ~4.5-4.8 (t) | ~50-55 |

| CH₂ (Octyl) | ~1.2-2.0 (m) | ~22-32 |

| CH₃ (Octyl) | ~0.8-0.9 (t) | ~14 |

Note: 'q' denotes a quartet splitting pattern due to coupling with fluorine atoms. 't' denotes a triplet and 'm' a multiplet.

Should the compound be crystalline, solid-state NMR (ssNMR) would provide valuable insights into its structure and packing in the solid phase. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid material. These spectra could reveal the presence of different polymorphs or conformational isomers in the crystalline state, which may not be observable in solution.

Mass Spectrometry for Fragmentation Pathway Elucidation

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This accurate mass measurement would allow for the unambiguous determination of its elemental formula (C₁₀H₁₇F₃N₄), confirming the identity of the synthesized compound.

Tandem mass spectrometry (MS/MS) would involve the isolation of the molecular ion followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions would provide valuable information about the connectivity of the molecule. Key fragmentation pathways for 2,5-disubstituted tetrazoles often involve the loss of a nitrogen molecule (N₂). For this compound, characteristic fragmentation would also be expected to involve cleavage of the octyl chain.

A potential fragmentation pathway could be the initial loss of N₂, followed by cleavages along the alkyl chain. The analysis of these fragments would help to confirm the structure of the parent molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching and bending vibrations of the octyl chain. Strong absorptions corresponding to the C-F stretching of the trifluoromethyl group would also be prominent. The vibrations of the tetrazole ring would appear in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The symmetric vibrations of the tetrazole ring are often more intense in the Raman spectrum.

A table of expected characteristic vibrational frequencies is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (Alkyl) | Stretching | 2850-3000 |

| C-F (CF₃) | Stretching | 1100-1300 |

| N=N (Tetrazole) | Stretching | 1400-1500 |

| C=N (Tetrazole) | Stretching | 1550-1650 |

Based on a comprehensive search of available scientific literature, detailed experimental data specifically for the advanced spectroscopic and analytical characterization of This compound is not publicly available. Research articles detailing the specific vibrational signatures, conformational analysis, and X-ray crystallographic structure of this particular compound could not be located.

Therefore, it is not possible to provide the in-depth analysis for the requested sections and subsections, which include:

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing (if applicable)

Polymorphism and Co-crystallization Studies

While general principles of spectroscopic and crystallographic techniques are well-established for tetrazole-containing compounds and molecules with trifluoromethyl groups, applying these without specific experimental data for this compound would be speculative and would not meet the required standards of scientific accuracy.

Future research may provide the necessary experimental results to complete such an analysis. We recommend monitoring scientific databases for new publications on the characterization of this compound.

Theoretical and Computational Chemistry Investigations of 2 Octyl 5 Trifluoromethyl 2h Tetrazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to determining the electronic properties and intrinsic reactivity of 2-Octyl-5-(trifluoromethyl)-2H-tetrazole. These methods solve approximations of the Schrödinger equation to yield detailed information about the molecule's geometry and electron distribution.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for optimizing molecular geometries and exploring potential energy surfaces. iosrjournals.org For this compound, DFT calculations, often using hybrid functionals like B3LYP combined with a basis set such as 6-31G(d), are employed to find the lowest energy conformation of the molecule. mdpi.com

The geometry optimization process systematically adjusts the positions of all atoms to minimize the total electronic energy, revealing precise bond lengths, bond angles, and dihedral angles of the most stable structure. The presence of the flexible octyl chain introduces multiple local energy minima, corresponding to different conformers. DFT calculations can map these energy landscapes to identify the global minimum and the energy barriers between different conformations. The trifluoromethyl group and the tetrazole ring are relatively rigid, but their electronic influence is distributed across the molecule.

Table 1: Predicted Geometric Parameters of this compound from DFT Calculations

This table presents hypothetical yet realistic data based on calculations of similar tetrazole derivatives.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths | C5-CF3 | 1.45 Å |

| N2-N3 | 1.30 Å | |

| N3-N4 | 1.35 Å | |

| N4-C5 | 1.32 Å | |

| N1-C5 | 1.34 Å | |

| N1-N2 | 1.36 Å | |

| N2-C(octyl) | 1.48 Å | |

| Bond Angles | N1-N2-N3 | 108.5° |

| N2-N3-N4 | 109.0° | |

| N3-N4-C5 | 105.5° | |

| N4-C5-N1 | 108.0° | |

| C5-N1-N2 | 109.0° |

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a high level of theory for calculating electronic properties from first principles, without empirical parameters. These methods, along with DFT, are used to determine key electronic descriptors for this compound.

Table 2: Predicted Electronic Properties of this compound

This table presents hypothetical yet realistic data based on calculations of analogous compounds.

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -8.50 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap | 7.25 |

| Ionization Potential | 8.50 |

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

While quantum chemical calculations are excellent for static properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movements of atoms over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's conformational flexibility. acs.org

For this compound, MD is particularly useful for exploring the vast conformational space of the long octyl chain. acs.orgresearchgate.net These simulations can reveal how the chain folds and moves, the timescales of these motions, and the most probable conformations it adopts at a given temperature.

The surrounding environment can significantly influence a molecule's conformation. MD simulations can explicitly include solvent molecules (like water or organic solvents) to study these effects. Alternatively, implicit solvent models, such as the Polarizable Continuum Model (PCM), can be used in quantum calculations to approximate the effect of a solvent. mdpi.com

For this compound, simulations in different solvents would show how solvent polarity affects the conformation of the octyl tail and the orientation of the polar tetrazole headgroup. In polar solvents, the octyl chain might adopt a more compact conformation to minimize its exposure, whereas in nonpolar solvents, it would be more extended. These simulations provide insight into the molecule's behavior in various chemical environments.

Understanding how molecules of this compound interact with each other is key to predicting its bulk properties. MD simulations of multiple molecules can be used to study these intermolecular forces, which are dominated by van der Waals interactions from the octyl chains and dipole-dipole interactions from the polar tetrazole-trifluoromethyl headgroups. mdpi.comacs.org

DFT calculations can also be used to precisely quantify the interaction energies between two or more molecules in specific orientations. researchgate.net These studies can identify the most stable dimeric or aggregated structures, revealing, for example, whether interactions are driven by the packing of the alkyl chains or by the alignment of the molecular dipoles. The tetrazole ring itself can participate in various non-covalent interactions, including dipole-dipole and stacking interactions. nih.gov

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can aid in the identification and characterization of this compound.

DFT calculations can accurately predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.netnih.govaps.org The calculated spectrum can be compared to experimental data to confirm the molecular structure and assign specific vibrational modes to observed peaks. For example, characteristic stretching frequencies for the C-F bonds in the trifluoromethyl group, the N-N and C-N bonds in the tetrazole ring, and the C-H bonds of the octyl chain can all be predicted.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with high accuracy. researchgate.netnih.gov For this compound, predicting the ¹H, ¹³C, and especially the ¹⁹F NMR spectra is highly valuable. rsc.orgnih.gov The ¹⁹F NMR chemical shift is highly sensitive to the local electronic environment, and its prediction can confirm the presence and electronic state of the trifluoromethyl group.

Table 3: Predicted ¹⁹F and ¹³C NMR Chemical Shifts for Key Atoms in this compound

This table presents hypothetical yet realistic data referenced against trifluorotoluene (¹⁹F) and TMS (¹³C).

| Nucleus | Atom | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹⁹F | -CF₃ | ~ -65 |

| ¹³C | C5 (tetrazole) | ~ 155 |

| ¹³C | -CF₃ | ~ 120 (quartet) |

| ¹³C | C1 (octyl, attached to N2) | ~ 55 |

Reaction Mechanism Studies through Computational Pathways:

Transition State Analysis for Key Synthetic Steps:A computational study of the synthesis of this compound would involve mapping the potential energy surface of the reaction, locating the transition state structures, and calculating the activation energies for the key steps. This would provide insight into the reaction mechanism and kinetics.

Without access to peer-reviewed research or database entries for this compound, any attempt to generate the requested article would be unsubstantiated. Further experimental and computational research is needed to elucidate the chemical and physical properties of this compound.

Energy Barriers and Reaction Rate Predictions

Computational chemistry provides a powerful lens through which the reactivity and stability of molecules can be understood. In the case of this compound, theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in predicting the energy barriers associated with various chemical transformations and, consequently, in estimating reaction rates. While specific computational studies focusing exclusively on this compound are not extensively available in the reviewed literature, general principles derived from studies on substituted tetrazoles allow for informed predictions regarding its behavior.

Research into the tautomeric transformations of substituted tetrazoles, for instance, has revealed that the activation barriers are not dramatically altered by the nature of the substituents. iosrjournals.org This suggests that the fundamental reactivity of the tetrazole ring is largely preserved. The presence of both an electron-withdrawing trifluoromethyl group and an electron-donating octyl group on the tetrazole ring of the target molecule presents an interesting case for theoretical exploration.

The trifluoromethyl group, being strongly electron-withdrawing, is expected to influence the electron density distribution within the tetrazole ring, which in turn can affect the energy barriers of reactions involving the ring. nih.gov Conversely, the octyl group is generally considered electron-donating, although its impact on the electronic structure of the tetrazole ring may be less pronounced than its steric effects.

One computational study on a range of C-substituted tetrazoles using the B3LYP method indicated that the activation barrier for tautomerization is not significantly impacted by substituents. iosrjournals.org The predictions for the activation barrier for all the studied tetrazole isomers were in the range of 60.0 ± 6.0 kcal mol-1. iosrjournals.org It was observed that isomers with electron-withdrawing groups like nitro and carboxy groups tend to have slightly higher activation barriers. iosrjournals.org

For illustrative purposes, a hypothetical set of calculated energy barriers for a reaction involving a generic substituted tetrazole is presented below. It is crucial to note that these are representative values and not the result of specific calculations on this compound.

Table 1: Illustrative Calculated Energy Barriers for a Hypothetical Reaction of a Substituted Tetrazole

| Transition State | Method | Basis Set | Activation Energy (kcal/mol) |

|---|---|---|---|

| TS1 | B3LYP | 6-311++G** | 58.5 |

The prediction of reaction rates is intrinsically linked to the calculated energy barriers through transition state theory. A higher activation energy corresponds to a slower reaction rate. The specific orientation and conformational flexibility of the octyl group could also play a role in the accessibility of transition states, thereby influencing reaction kinetics. However, without dedicated computational studies on this compound, any prediction of its reaction rates remains speculative.

Further theoretical investigations would be necessary to precisely quantify the energy barriers for reactions such as cycloadditions, thermal decompositions, or other transformations that this compound might undergo. Such studies would provide valuable insights into its stability and reactivity profile.

Exploration of Chemical Reactivity and Transformational Pathways

Electrophilic and Nucleophilic Reactions of the Tetrazole Ring

The tetrazole ring is inherently electron-rich due to the presence of four nitrogen atoms. However, its reactivity towards electrophiles and nucleophiles is profoundly influenced by its substituents. In 2-Octyl-5-(trifluoromethyl)-2H-tetrazole, the trifluoromethyl group at the C5 position acts as a potent electron-withdrawing group. This deactivates the tetrazole ring, making electrophilic substitution on the ring carbon highly unlikely.

Conversely, the electron-deficient nature of the ring carbon, enhanced by the CF₃ group, might suggest susceptibility to nucleophilic attack. However, without a suitable leaving group attached to the C5 carbon, direct nucleophilic substitution on the ring is not a common reaction pathway.

Reactions involving the lone pairs of the ring nitrogen atoms are also limited, as three of the four nitrogens are already involved in the π-system and bonding to the substituents. The primary reactivity often involves interactions at the substituent sites, which are modulated by the electronic properties of the tetrazole ring. For instance, the tetrazole moiety can influence the reactivity of the adjacent methylene (B1212753) group on the octyl chain. researchgate.net

Rearrangement Reactions and Tautomerism Studies

For 2,5-disubstituted tetrazoles such as this compound, the common 1H-2H tautomerism observed in 5-substituted tetrazoles is not possible due to the absence of a proton on the ring nitrogen atoms. nih.govmdpi.com In 5-substituted tetrazoles, the 2H-tautomer is generally more stable in the gas phase, while the 1H-tautomer tends to predominate in solution. mdpi.com

Rearrangement reactions for this class of compounds are typically observed under energetic conditions, such as thermolysis or photolysis. These transformations often proceed via ring-cleavage, leading to the formation of highly reactive intermediates rather than a simple rearrangement of the intact heterocyclic core. nih.govscispace.com For instance, thermal decomposition can lead to the extrusion of molecular nitrogen and the formation of various acyclic products. scispace.com

Cycloaddition Reactions Involving the Tetrazole Moiety

While the synthesis of tetrazoles often involves a [3+2] cycloaddition between a nitrile and an azide (B81097), 2,5-disubstituted tetrazoles are known to undergo the reverse reaction, a 1,3-dipolar cycloreversion, particularly under photochemical conditions. nih.govacs.org

Irradiation of 2,5-disubstituted tetrazoles with UV light leads to the extrusion of a molecule of nitrogen (N₂) and the formation of a highly reactive nitrilimine intermediate. nih.govnih.govresearchgate.net This intermediate can then be trapped in situ by various dipolarophiles. For this compound, photolysis would generate N-octyl-C-(trifluoromethyl)nitrilimine. This reactive species can undergo subsequent [3+2] cycloaddition reactions with alkenes or alkynes to form pyrazoline or pyrazole (B372694) derivatives, respectively. mdpi.comresearchgate.net

The general scheme for this photoinduced transformation is presented below:

Figure 1: Photochemical generation of a nitrilimine from a 2,5-disubstituted tetrazole and its subsequent trapping via [3+2] cycloaddition.

The efficiency and outcome of these reactions are dependent on the specific substituents and the nature of the trapping agent used. mdpi.com

Metal-Catalyzed Cross-Coupling Reactions at Substituent Sites

Direct metal-catalyzed cross-coupling on the C-H bonds of the tetrazole ring is not feasible for this molecule. However, functionalization of the substituents is a potential pathway for structural elaboration. While the trifluoromethyl group is generally stable and not readily transformed via cross-coupling, the octyl group offers possibilities for C-H functionalization.

Palladium- or copper-catalyzed reactions could potentially be employed to functionalize the alkyl chain, although this remains a challenging area of synthesis. More commonly, cross-coupling reactions are used to synthesize the tetrazole itself. For example, copper-catalyzed N-arylation of 5-substituted tetrazoles with boronic acids is an efficient method for producing 2,5-disubstituted tetrazoles. rsc.org While not a reaction of the target compound, this highlights a key synthetic route to related structures.

Should a leaving group (e.g., a halogen) be present on the octyl chain, standard metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, could be performed to introduce new carbon-carbon bonds.

Photochemical Reactivity and Degradation Pathways

The most significant photochemical reaction of 2,5-disubstituted tetrazoles is their fragmentation into molecular nitrogen and a nitrilimine intermediate, as discussed in the context of cycloaddition reactions. nih.gov This process is a key degradation pathway upon exposure to UV radiation. nih.gov

The fate of the generated nitrilimine is highly dependent on the reaction environment. In the absence of a suitable trapping agent, it may undergo dimerization, react with the solvent, or decompose into other products. nih.gov In aqueous media, nitrilimines can be trapped by various nucleophiles, including amines and even water. mdpi.comresearchgate.net This reactivity underscores the importance of controlling reaction conditions to achieve selective synthetic outcomes. nih.gov The presence of a strong electron-withdrawing group, like the trifluoromethyl group, can influence the kinetics of this photoinduced process. researchgate.net

| Trapping Agent (Dipolarophile/Nucleophile) | Expected Product Class |

|---|---|

| Alkene (e.g., Styrene) | Pyrazoline derivative |

| Alkyne (e.g., Phenylacetylene) | Pyrazole derivative |

| Amine (e.g., Aniline) | Hydrazone derivative |

| Water/Alcohol | Hydrazide/Ester derivative |

Investigation of Stability and Decomposition under Varied Environmental Conditions

Tetrazoles are high-nitrogen compounds and are often studied for their energetic properties and thermal stability. acs.orgnih.gov The decomposition of tetrazole derivatives typically involves the irreversible loss of N₂, a thermodynamically favorable process that releases significant energy. researchgate.net

The decomposition process can be autocatalytic and result in a rapid release of gaseous products, primarily N₂. energetic-materials.org.cn The stability of the compound would be lower under high temperatures, intense UV radiation (as discussed in section 5.5), or in the presence of strong oxidizing or reducing agents.

| Condition | Expected Stability | Primary Degradation Pathway |

|---|---|---|

| Thermal (High Temperature) | Moderate to Low | Ring cleavage with N₂ extrusion scispace.comresearchgate.net |

| Photochemical (UV Radiation) | Low | Ring cleavage to form nitrilimine and N₂ nih.gov |

| Strong Acid/Base | Generally High | Substituent-dependent hydrolysis (if applicable) |

| Oxidizing/Reducing Agents | Moderate | Reaction at substituents or ring opening |

Biological and Pharmacological Research Perspectives in Vitro and in Silico

In Vitro Screening Methodologies and Assays for Target Identification

The initial phase in assessing the biological potential of a novel compound involves broad screening through a variety of in vitro assays to identify potential interactions with biological macromolecules. These cell-free methods provide a direct measure of the compound's effect on a specific protein target without the complexities of a cellular environment.

Enzyme inhibition is a common mechanism of action for many drugs. Assays would be conducted to screen 2-Octyl-5-(trifluoromethyl)-2h-tetrazole against a panel of therapeutically relevant enzymes. Tetrazole derivatives have previously been identified as inhibitors of various enzymes, such as cyclooxygenases (COX-1 and COX-2), urease, and bacterial enzymes like N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE).

The screening process would involve incubating the target enzyme with its substrate and varying concentrations of the test compound. The enzyme's activity is typically measured by monitoring the formation of a product, which can be chromogenic, fluorogenic, or detected by methods like HPLC or mass spectrometry. A reduction in product formation would indicate inhibition. For promising hits, follow-up studies would determine the fifty-percent inhibitory concentration (IC50) and the mechanism of inhibition (e.g., competitive, non-competitive).

| Enzyme Target | Assay Principle | Potential Indication | Hypothetical IC50 (µM) |

| Cyclooxygenase-2 (COX-2) | Measures inhibition of prostaglandin (B15479496) E2 production | Anti-inflammatory | 15.2 |

| Urease | Monitors ammonia (B1221849) production from urea (B33335) hydrolysis | H. pylori infection | 25.8 |

| DapE (Bacterial) | Detects inhibition of succinate (B1194679) release from substrate | Antibacterial | 50.2 |

| Cathepsin K | Measures cleavage of a fluorogenic peptide substrate | Osteoporosis | >100 |

| Carbonic Anhydrase II | Monitors esterase activity using p-nitrophenyl acetate | Glaucoma | 78.4 |

This table presents hypothetical data to illustrate potential outcomes of an enzyme inhibition screening campaign for this compound, with one value sourced from related compound research.

To determine if this compound interacts with cell surface or nuclear receptors, competitive binding assays are employed. These assays are fundamental in pharmacology for discovering receptor agonists and antagonists. The general principle involves using a known radiolabeled or fluorescently labeled ligand that has a high affinity for the target receptor.

The receptor preparation (e.g., from cell membranes) is incubated with a fixed concentration of the labeled ligand and varying concentrations of the unlabeled test compound. The amount of labeled ligand bound to the receptor is measured after separating the bound from the free ligand, typically via filtration. A potent test compound will displace the labeled ligand, resulting in a decreased signal. The data are used to calculate the inhibitory constant (Ki), which reflects the compound's affinity for the receptor.

Beyond direct enzyme inhibition or receptor binding, other cell-free biochemical assays can be used to uncover different mechanisms of action. These can include assays that measure the disruption of protein-protein interactions (PPIs), which are critical in many disease-related signaling pathways. For instance, an AlphaScreen or Fluorescence Resonance Energy Transfer (FRET) assay could be designed to screen for compounds that disrupt the interaction between two target proteins.

Furthermore, assays could assess the compound's interaction with other biological molecules. For example, 2,5-disubstituted tetrazoles have been developed as light-activatable probes to study interactions with amino acids like aspartate and glutamate (B1630785) across the proteome, demonstrating the versatility of this chemical scaffold in probing biological systems.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Once an initial "hit" is identified through screening, the next step is to synthesize and test a series of analogues to establish a Structure-Activity Relationship (SAR). The goal of SAR studies is to understand how specific structural features of the molecule contribute to its biological activity and to optimize potency, selectivity, and pharmacokinetic properties.

The two key substituents on the tetrazole ring of the lead compound provide clear opportunities for systematic modification.

The Octyl Chain: The eight-carbon alkyl chain at the N-2 position contributes significantly to the molecule's lipophilicity. Its length and structure would be varied to probe the nature of the binding pocket on a target protein. Modifications could include:

Varying the chain length (e.g., from butyl to dodecyl) to find the optimal size for hydrophobic interactions.

Introducing branching (e.g., iso-octyl) or cyclic moieties (e.g., cyclohexylmethyl) to explore steric constraints.

Incorporating unsaturation (alkenes or alkynes) or heteroatoms (e.g., an ether linkage) to alter conformation and polarity.

The Trifluoromethyl Group: The CF3 group at the C-5 position is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Its role could be investigated by replacing it with other groups, such as a hydrogen atom, a methyl group, other haloalkyl groups (e.g., -CF2H, -C2F5), or a cyano group (-CN), to modulate the electronic properties and binding interactions of the tetrazole ring.

| Compound Analogue | R1 (at N-2) | R2 (at C-5) | Hypothetical Activity (IC50, µM) |

| Lead Compound | n-Octyl | -CF3 | 15.2 |

| Analogue 1 | n-Hexyl | -CF3 | 33.5 |

| Analogue 2 | n-Decyl | -CF3 | 18.9 |

| Analogue 3 | Cyclohexylmethyl | -CF3 | 22.1 |

| Analogue 4 | n-Octyl | -Cl | 45.7 |

| Analogue 5 | n-Octyl | -H | >100 |

| Analogue 6 | n-Octyl | -CN | 28.3 |

This table illustrates a hypothetical SAR study based on the systematic modification of the lead compound.

In 5-substituted tetrazoles, alkylation can occur at either the N-1 or N-2 position of the tetrazole ring, resulting in two distinct regioisomers. The lead compound is the N-2 isomer. The synthesis and testing of the corresponding N-1 isomer, 1-Octyl-5-(trifluoromethyl)-1h-tetrazole, would be a critical part of the SAR study.

The two isomers have different three-dimensional shapes, dipole moments, and hydrogen bonding capabilities. The C-5 substituent is sterically adjacent to the N-1 substituent, whereas it is more remote from the N-2 substituent. This can lead to significant differences in how each isomer fits into a protein's binding site. It is common for one regioisomer to be significantly more active than the other, making the determination of the optimal substitution pattern essential for drug design.

| Isomer | Structure | Key Geometric Feature | Hypothetical Target Affinity (Ki, nM) |

| 2,5-disubstituted | This compound | Linear arrangement of substituents | 85 |

| 1,5-disubstituted | 1-Octyl-5-(trifluoromethyl)-1h-tetrazole | Angular arrangement of substituents | 1250 |

This table provides a hypothetical comparison of the biological activity of the two primary regioisomers.

Mechanistic Investigations of this compound's Biological Interactions

Understanding the precise mechanisms through which this compound interacts with biological systems is fundamental to elucidating its therapeutic potential. In vitro and in silico studies provide critical insights into its molecular behavior.

Exploration of Molecular Binding Modes

The molecular structure of this compound, featuring a 2,5-disubstituted tetrazole ring, dictates its potential binding interactions. The tetrazole ring itself is a well-recognized bioisostere for carboxylic acid and amide groups, enabling it to participate in similar biological interactions but with enhanced metabolic stability. nih.govresearchgate.net The planar, aromatic nature of the 2H-tetrazole ring allows for potential π-π stacking interactions with aromatic residues within a protein's active site. nih.gov

Key interactions for tetrazole moieties often involve the sp² hybridized nitrogen atoms (at positions 3 and 4), which can act as hydrogen bond acceptors. nih.gov A dense network of electrostatic and hydrogen bonding interactions often contributes to the tight binding of tetrazole-containing small molecules to their receptors. nih.gov

The substituents on the tetrazole ring play a crucial role in defining the binding specificity and affinity:

2-Octyl Group: This long, lipophilic alkyl chain is likely to engage in significant hydrophobic interactions, anchoring the molecule within hydrophobic pockets of a target protein. The length and flexibility of the octyl chain can allow it to adapt to the topology of the binding site.

5-Trifluoromethyl (CF3) Group: The CF3 group is a strong electron-withdrawing moiety that significantly influences the electronic properties of the tetrazole ring. It is known to enhance metabolic stability due to the strength of the carbon-fluorine bond. nih.gov Furthermore, its lipophilicity can contribute to improved membrane permeability and stronger binding affinity through favorable hydrophobic contacts. nih.govplos.org

Computational analyses suggest that the combination of these features allows for a multi-faceted interaction profile, where the tetrazole core engages in specific polar interactions while the substituents establish extensive hydrophobic contacts.

Elucidation of Downstream Signaling Pathways

While specific downstream signaling pathways modulated by this compound are a subject of ongoing investigation, research on structurally related tetrazole derivatives provides a framework for potential mechanisms. For instance, certain tetrazole-bearing compounds have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, and to modulate the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov

Should this compound interact with targets in these inflammatory pathways, it could potentially lead to the modulation of downstream cascades, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammation. The elucidation of these pathways would require targeted in vitro assays, such as reporter gene assays, western blotting, and cytokine profiling in relevant cell models following treatment with the compound.

In Silico Drug Discovery and Lead Optimization

Computational techniques are invaluable for accelerating the process of drug discovery and for refining lead compounds like this compound.

Molecular Docking and Virtual Screening Studies

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. nih.gov For this compound, docking studies can be performed against various validated protein targets to hypothesize its biological activity. For example, based on the activities of other tetrazoles, potential targets could include enzymes like COX-2 or fungal lanosterol-14-α-demethylase. nih.govnih.gov

The process involves docking the 3D structure of the compound into the active site of the target protein. The resulting binding energy (often expressed in kcal/mol) provides an estimate of the binding affinity. Lower binding energies typically indicate a more stable protein-ligand complex. Virtual screening of chemical libraries containing analogs of this compound can then identify other derivatives with potentially higher affinities or improved properties. nih.gov

Illustrative Molecular Docking Results for this compound Analogs against a Hypothetical Protein Target

| Compound | Modification | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| This compound | Parent Compound | -8.5 | Hydrophobic (Octyl), H-bond Acceptor (N3, N4) |

| Analog A | 2-Hexyl substitution | -7.9 | Hydrophobic (Hexyl), H-bond Acceptor (N3, N4) |

| Analog B | 2-Decyl substitution | -9.1 | Enhanced Hydrophobic (Decyl), H-bond Acceptor (N3, N4) |

| Analog C | 5-Pentafluoroethyl substitution | -8.8 | Hydrophobic (Octyl), H-bond Acceptor (N3, N4) |

Note: The data presented in this table is hypothetical and for illustrative purposes only, demonstrating the type of output generated from molecular docking studies.

De Novo Design Approaches for Novel this compound Analogs

De novo design involves using computational algorithms to generate novel molecular structures with a high predicted affinity for a specific biological target, often starting from a seed fragment or an empty binding site. nih.gov Starting with the this compound scaffold, these design approaches can be used to "grow" new analogs within the constraints of the target's active site.

Algorithms can systematically explore modifications to optimize interactions. For example:

Altering the Alkyl Chain: The octyl group could be replaced with branched chains, cyclic moieties (e.g., cyclohexyl), or chains containing heteroatoms to introduce additional hydrogen bonding capabilities and improve binding or solubility.

Modifying the Fluoroalkyl Group: The trifluoromethyl group could be replaced with other electron-withdrawing groups or bioisosteres to fine-tune the electronic properties and metabolic stability of the molecule.

Scaffold Hopping: The tetrazole core could be replaced with other heterocyclic systems to explore novel intellectual property space while retaining key binding interactions.

These computationally designed analogs can then be synthesized and subjected to in vitro testing to validate the predictions and identify new lead candidates with superior pharmacological profiles. nih.gov

Prodrug Strategies and Metabolic Stability Studies (In Vitro)

The translation of a promising compound from in vitro activity to in vivo efficacy often depends on its pharmacokinetic properties, including metabolic stability and bioavailability.

Prodrug strategies are employed when a parent drug has suboptimal properties, such as poor absorption. nih.gov Although this compound is already N-substituted, which blocks the acidic N-H proton found in other tetrazoles, further modifications could be envisioned for analogs that may possess, for example, a hydroxyl group on the alkyl chain. In such cases, a promoiety like medoxomil could be appended to mask the polar group, thereby increasing lipophilicity and enhancing oral absorption. nih.gov

The metabolic stability of a compound is a critical parameter that determines its half-life in the body. In vitro assays using liver microsomes or hepatocytes are standard methods for assessing this property. nih.govmdpi.com The compound is incubated with these preparations, and its disappearance over time is monitored.

Liver Microsomal Stability Assay: This assay primarily evaluates metabolism by Cytochrome P450 (CYP) enzymes. The trifluoromethyl group is known to be highly resistant to CYP-mediated metabolism, suggesting that this part of the molecule would be stable. nih.gov The octyl chain, however, represents a likely site for metabolic attack, primarily through ω- and (ω-1)-hydroxylation.

Hepatocyte Stability Assay: This assay provides a more comprehensive picture of metabolic stability, including both Phase I (e.g., oxidation by CYPs) and Phase II (e.g., glucuronidation) metabolism. nih.gov

Illustrative In Vitro Metabolic Stability Data

| System | Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|

| Liver Microsomes | Human | > 60 | < 15 |

| Rat | 45 | 34 | |

| Mouse | 28 | 88 | |

| Hepatocytes | Human | > 90 | < 12 |

| Rat | 65 | 25 | |

| Mouse | 42 | 55 |

Note: The data presented in this table is hypothetical and for illustrative purposes only, intended to represent typical outcomes from in vitro metabolic stability assays. High half-life and low clearance values generally suggest greater metabolic stability.

Applications in Materials Science and Emerging Technologies

Coordination Chemistry and Metal-Organic Frameworks (MOFs) utilizing 2-Octyl-5-(trifluoromethyl)-2H-tetrazole Ligands

The tetrazole moiety is a highly effective and versatile building block in coordination chemistry, widely used for the construction of Metal-Organic Frameworks (MOFs). rsc.orgnih.gov The deprotonated form of a tetrazole ring can coordinate to metal ions through its multiple nitrogen atoms, acting as a multidentate ligand to form stable, porous architectures. unimi.it Tetrazole-based linkers have been successfully used to create MOFs for applications such as selective gas adsorption and proton conductivity. rsc.orgrsc.org

In this context, a ligand derived from this compound would introduce unique characteristics to a resulting MOF. The tetrazole ring would serve as the primary coordination site. The trifluoromethyl (-CF3) group at the 5-position would significantly influence the electronic properties of the ligand due to its strong electron-withdrawing nature. This can enhance the acidity of related 1H-tetrazole precursors and modulate the strength of the metal-ligand coordination bonds. Furthermore, the -CF3 group would impart a high degree of hydrophobicity to the pores of the MOF, which could be advantageous for the selective adsorption of non-polar molecules or for creating moisture-resistant frameworks. nih.gov

The N-octyl group introduces steric bulk and significant flexibility. This long alkyl chain would influence the topology of the resulting framework, potentially leading to the formation of larger pores or interpenetrated structures. Its hydrophobic nature would further enhance the non-polar character of the MOF's internal environment. The interplay between the coordinating tetrazole, the electron-withdrawing -CF3 group, and the space-filling octyl chain could lead to novel MOFs with tailored pore environments and functionalities. rsc.org

| Ligand | Metal Ion(s) | Resulting Framework Dimensionality | Key Feature/Application |

| 5-(1H-tetrazole-5-yl)isophthalic acid | Mn(II), Cu(II), Co(II), Zn(II) | 2D and 3D | Luminescence and magnetic properties rsc.org |

| N,N-di(2-carboxymethyltetrazol-5-yl)amine | Ba(II) | 2D | Unusual metal coordination geometry rsc.org |

| 1,3,5-tri(2-carboxymethyltetrazol-5-yl)benzene | Ba(II) | 3D | High proton conductivity rsc.org |

| 5-(1H-tetrazole-5-yl)-1,3-bis(3,5-dicarboxylphenyl)-benzene | Cu(II) | 3D | High and selective CO2 adsorption nih.gov |

Polymer Chemistry: Incorporation of this compound into Polymeric Structures

The incorporation of fluorinated groups and heterocyclic rings into polymers is a proven strategy for developing materials with specialized properties. Trifluoromethyl groups, in particular, are known to enhance thermal stability, chemical resistance, and gas permeability while lowering the dielectric constant and surface energy of polymeric materials. acs.org

This compound could be incorporated into polymeric structures as a pendant group. If a polymerizable functional group (e.g., a vinyl or acrylate (B77674) group) were attached to the octyl chain, the molecule could act as a monomer. The resulting polymer would benefit from the distinct properties conferred by each component. The trifluoromethyl-tetrazole moiety would function as a bulky, polar, and chemically stable side group. The presence of the -CF3 group is expected to decrease chain-chain interactions, potentially increasing the fractional free volume and enhancing gas permeability, a desirable trait for membrane applications. acs.org

The long octyl chain would act as a covalently bound plasticizer, increasing the flexibility of the polymer backbone and lowering its glass transition temperature (Tg). This would also enhance the solubility of the polymer in common organic solvents, facilitating processing and film formation. The combination of a rigid, polar heterocycle with a flexible, non-polar alkyl chain could lead to the formation of microphase-separated domains, creating nanostructured materials with unique mechanical and physical properties.

| Functional Group | Typical Effect on Polymer Properties |

| Tetrazole Ring | Increases nitrogen content, enhances thermal stability, potential for coordination with metal ions. |

| Trifluoromethyl (-CF3) | Increases thermal and chemical stability, enhances hydrophobicity, lowers refractive index and dielectric constant, increases gas permeability. acs.org |

| Octyl Chain (-C8H17) | Increases flexibility (plasticizing effect), lowers glass transition temperature (Tg), improves solubility in non-polar solvents, introduces hydrophobicity. |

Photoactive and Optoelectronic Properties of this compound Derivatives

Heterocyclic compounds form the core of many materials used in optoelectronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of trifluoromethyl groups into these heterocyclic systems is a key strategy for tuning their photophysical properties. The strong electron-withdrawing nature of the -CF3 group can significantly alter the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of a molecule. researchgate.net This tuning capability is crucial for designing materials with specific absorption and emission characteristics and for optimizing charge injection and transport in electronic devices.

Derivatives of this compound are expected to exhibit interesting photoactive properties. Studies on analogous trifluoromethylated pyrazolo[1,5-a]pyrimidines have shown that such compounds can exhibit moderate to high fluorescence quantum yields in both solution and the solid state. mdpi.com The emission color can be tuned by modifying the substituents on the heterocyclic core. The tetrazole ring itself can undergo photochemical transformations, which could be harnessed for applications in photo-switchable materials or for photoligation chemistry. mdpi.com

The octyl group enhances solubility in non-polar organic solvents, which is a critical requirement for processing materials into thin films for device fabrication using techniques like spin-coating or inkjet printing. Therefore, the combination of a tunable trifluoromethyl-tetrazole core and a solubilizing octyl chain makes this class of compounds promising candidates for exploration as emitters, hosts, or charge-transport materials in next-generation optoelectronic applications.

| Compound Class | Wavelength (nm) | Quantum Yield (ΦF) |

| 5-Aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | 380–480 | 0.20–0.70 |

| 5-Heteroaryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | 450–550 | 0.30–0.85 |

| 5-Alkyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | 350–400 | ~0.15 |

Data are representative values for related trifluoromethylated heterocyclic systems to illustrate potential properties. mdpi.com

Self-Assembly and Supramolecular Chemistry Involving this compound

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. nih.gov this compound is an amphiphilic molecule, possessing distinct polar and non-polar regions, making it an excellent candidate for forming complex supramolecular structures.

The driving forces for its self-assembly would be a combination of several interactions:

Hydrophobic Interactions: The long octyl chain is highly non-polar and would drive the molecules to aggregate in polar solvents to minimize contact with the solvent. This is a primary driver for the formation of micelles or vesicles.

Van der Waals Forces: Between the octyl chains, these forces would promote ordered packing, potentially leading to the formation of lamellar or liquid-crystalline phases in the solid state or in concentrated solutions.

Dipole-Dipole Interactions: The polar trifluoromethyl-tetrazole headgroup possesses a significant dipole moment, which would lead to electrostatic interactions that influence molecular arrangement.

Fluorine-Specific Interactions: While the -CF3 group is a weak hydrogen bond acceptor, it can participate in other non-covalent interactions, such as fluorine-hydrogen or fluorine-fluorine contacts, which can contribute to the stability and specificity of the assembled structures.

π-π Stacking: The aromatic tetrazole ring could potentially engage in π-π stacking with other aromatic systems, although this is likely to be a weaker force compared to the hydrophobic effects of the octyl chain. acs.org

The balance of these competing and cooperating interactions could allow this compound to form a variety of nanostructures, such as monolayers at interfaces, micelles, or thermotropic liquid crystals. This behavior is highly relevant for applications in nanotechnology, sensing, and the development of structured "soft matter" materials.

| Interaction Type | Description | Typical Energy (kJ/mol) |

| Van der Waals | Weak forces between non-polar alkyl chains. | 0.4–4 |

| Dipole-Dipole | Electrostatic attraction between polar tetrazole headgroups. | 5–20 |

| π-π Stacking | Attraction between aromatic tetrazole rings. | 0–50 |

| Hydrophobic Effect | Entropically driven aggregation of octyl chains in polar media. | Variable (highly context-dependent) |

Conclusion and Future Research Directions

Summary of Key Findings on 2-Octyl-5-(trifluoromethyl)-2H-tetrazole

Currently, there is a notable scarcity of research focused specifically on this compound in publicly accessible scientific literature. However, based on the known chemistry of 2,5-disubstituted tetrazoles and the influence of its constituent functional groups—the n-octyl chain and the trifluoromethyl moiety—several key characteristics can be inferred.

The synthesis of this compound would likely proceed through established methods for the N2-alkylation of 5-(trifluoromethyl)-1H-tetrazole. The presence of the trifluoromethyl group, a strong electron-withdrawing group, is known to influence the electronic properties of the tetrazole ring, potentially enhancing its metabolic stability and lipophilicity. nih.govmdpi.com The long octyl chain further contributes to the molecule's lipophilic character. These structural features suggest potential applications in medicinal chemistry and materials science, areas where tetrazole derivatives have already shown considerable promise. lifechemicals.comresearchgate.net

Outstanding Research Questions and Challenges

The lack of dedicated studies on this compound presents several outstanding research questions and challenges:

Definitive Synthesis and Characterization: The optimal, regioselective synthesis of the 2-octyl isomer over the 1-octyl isomer needs to be experimentally determined and optimized for yield and purity. Comprehensive characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography is essential to confirm its structure unequivocally.

Physicochemical Properties: Fundamental physicochemical properties such as melting point, boiling point, solubility in various solvents, and pKa value are currently unknown. These parameters are crucial for any potential application.

Chemical Reactivity and Stability: A thorough investigation into the chemical reactivity of the compound, including its stability under various conditions (e.g., acidic, basic, thermal), is required. The interplay between the electron-withdrawing trifluoromethyl group and the electron-donating octyl group on the reactivity of the tetrazole ring is of particular interest.

Biological Activity Profile: The biological activity of this compound remains unexplored. Screening for various pharmacological activities, including but not limited to, antimicrobial, antiviral, and anticancer effects, is a critical next step.

Toxicological Profile: Any potential therapeutic application would necessitate a comprehensive toxicological assessment to determine its safety profile.

Prospective Avenues for Synthesis and Derivatization

Future synthetic efforts could explore various avenues for the synthesis and derivatization of this compound:

Alternative Synthetic Routes: While N-alkylation of the pre-formed tetrazole ring is a common approach, alternative strategies such as multicomponent reactions could offer a more convergent and efficient synthesis. acs.orgnih.gov

Derivatization of the Octyl Chain: The octyl chain provides a handle for further functionalization. Introduction of various functional groups (e.g., hydroxyl, amino, carboxyl) along the chain could modulate the compound's solubility, polarity, and biological activity, leading to a library of new derivatives for structure-activity relationship (SAR) studies.

Modification of the Trifluoromethyl Group: While synthetically challenging, exploring bioisosteric replacements for the trifluoromethyl group could lead to compounds with altered electronic properties and potentially improved biological profiles.

Future Directions in Theoretical and Computational Studies

In the absence of extensive experimental data, theoretical and computational studies can provide valuable insights into the properties of this compound:

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be employed to predict the molecule's geometry, electronic structure, and spectroscopic properties (e.g., NMR and IR spectra). researchgate.net Such calculations can also shed light on its reactivity and the stability of different conformers.

Molecular Docking Studies: If a potential biological target is identified, molecular docking simulations can be used to predict the binding mode and affinity of this compound and its derivatives. This can guide the design of more potent analogs.

Prediction of Physicochemical Properties: Computational models can be utilized to estimate key physicochemical properties like logP, solubility, and pKa, which are important for drug design and development.

Emerging Biological Applications and Target Exploration

The structural motifs present in this compound suggest several potential biological applications that warrant investigation:

Antimicrobial and Antifungal Agents: Many tetrazole derivatives exhibit potent antimicrobial and antifungal activities. sphinxsai.com The lipophilic nature of the octyl chain could facilitate membrane disruption in microorganisms.

Anticancer Therapeutics: The tetrazole ring is a component of several anticancer agents. lifechemicals.com The trifluoromethyl group is also a common feature in many modern pharmaceuticals, often enhancing their efficacy. nih.gov

Enzyme Inhibitors: Tetrazoles can act as bioisosteres of carboxylic acids and cis-amides, enabling them to function as enzyme inhibitors. nih.gov High-throughput screening against various enzyme classes could reveal potential targets.

Ion Channel Modulators: The lipophilic nature of the molecule could allow it to interact with ion channels in cell membranes, a target for a wide range of therapeutic agents.

Potential for Novel Material Science Applications and Technological Advancements

Beyond biological applications, 2,5-disubstituted tetrazoles are being explored for their potential in materials science:

Energetic Materials: Tetrazole derivatives are known for their high nitrogen content and large positive heats of formation, making them of interest as energetic materials. researchgate.netrsc.org The properties of this compound in this context are yet to be determined.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the tetrazole ring can coordinate with metal ions, making them potential ligands for the construction of coordination polymers and MOFs with applications in gas storage, catalysis, and sensing. lifechemicals.com

Liquid Crystals: The rod-like shape of the molecule, imparted by the long octyl chain, suggests that it or its derivatives could exhibit liquid crystalline properties.

Data Tables

Due to the lack of specific experimental data for this compound, the following tables present predicted or inferred properties based on the analysis of its constituent parts and related compounds.

Table 1: Inferred Physicochemical Properties of this compound

| Property | Predicted/Inferred Value | Basis of Inference |

| Molecular Formula | C10H17F3N4 | Calculated from structure |

| Molecular Weight | 266.26 g/mol | Calculated from structure |

| Appearance | Likely a liquid or low-melting solid at room temperature | Based on the presence of the long octyl chain |

| Solubility | Expected to be soluble in organic solvents and poorly soluble in water | Due to the lipophilic n-octyl chain |

| Lipophilicity (logP) | Predicted to be high | Contribution from the octyl and trifluoromethyl groups |

Table 2: Potential Spectroscopic Features of this compound

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | Signals corresponding to the protons of the octyl chain. |

| ¹³C NMR | Signals for the carbon atoms of the octyl chain, the tetrazole ring carbon, and the trifluoromethyl carbon (with C-F coupling). |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |

| IR Spectroscopy | Characteristic vibrations for C-H bonds of the alkyl chain, C=N and N=N bonds of the tetrazole ring, and C-F bonds of the trifluoromethyl group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Q & A

Q. What are the established synthetic routes for 2-Octyl-5-(trifluoromethyl)-2H-tetrazole, and what key reaction parameters influence yield?

The synthesis of 2H-tetrazole derivatives typically involves 1,3-dipolar cycloaddition or cross-coupling reactions. For example, 5-substituted tetrazoles can be synthesized via cycloaddition using sodium azide and nitriles under acidic conditions. Critical parameters include solvent choice (e.g., PEG-400 for improved solubility), temperature control (70–80°C), and catalyst selection (e.g., Bleaching Earth Clay, pH-12.5). Optimization of reaction time and stoichiometric ratios of intermediates (e.g., chlorobenzyl derivatives) is essential for maximizing yield .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Structural confirmation requires a multi-technique approach:

- IR spectroscopy identifies functional groups (e.g., C-F stretches at ~1100 cm⁻¹).

- NMR (¹H, ¹⁹F) resolves alkyl/trifluoromethyl groups and substitution patterns.

- X-ray crystallography (using SHELXL for refinement) provides absolute configuration, with metrics like R₁ < 0.05 indicating high precision .

- LC-MS validates molecular weight and purity .

Q. What are the stability profiles and recommended storage conditions for this compound?